molecular formula C6H14O4Zn B3097073 Zinc bis(1-methoxyethan-1-olate) CAS No. 129918-15-6

Zinc bis(1-methoxyethan-1-olate)

Cat. No.: B3097073
CAS No.: 129918-15-6
M. Wt: 215.6 g/mol
InChI Key: CGPUDRLVPBEWNF-UHFFFAOYSA-N
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Description

Zinc 2-methoxyethanolate (hypothetical formula: Zn(OCH₂CH₂OCH₃)₂) is a metal alkoxide derivative of 2-methoxyethanol. Metal alkoxides generally serve as catalysts, precursors for metal oxides, or intermediates in organic synthesis .

Properties

CAS No.

129918-15-6

Molecular Formula

C6H14O4Zn

Molecular Weight

215.6 g/mol

IUPAC Name

zinc bis(1-methoxyethanolate)

InChI

InChI=1S/2C3H7O2.Zn/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

CGPUDRLVPBEWNF-UHFFFAOYSA-N

Canonical SMILES

COCCO.COCCO.[Zn]

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc 2-methoxyethanolate can be synthesized through the reaction of zinc metal or zinc oxide with 2-methoxyethanol. The reaction typically occurs under controlled conditions, often involving heating and the use of inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:

Zn+2CH3OCH2CH2OHZn(C3H7O2)2+H2\text{Zn} + 2\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Zn(C}_3\text{H}_7\text{O}_2\text{)}_2 + \text{H}_2 Zn+2CH3​OCH2​CH2​OH→Zn(C3​H7​O2​)2​+H2​

Industrial Production Methods

In industrial settings, the production of zinc 2-methoxyethanolate often involves large-scale reactors where zinc metal is reacted with 2-methoxyethanol under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Zinc 2-methoxyethanolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide.

    Hydrolysis: Reacts with water to produce zinc hydroxide and 2-methoxyethanol.

    Substitution: Can participate in substitution reactions where the methoxyethanol ligands are replaced by other ligands.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zinc 2-methoxyethanolate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-containing compounds.

    Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, catalysts, and other industrial materials .

Mechanism of Action

The mechanism of action of zinc 2-methoxyethanolate involves its ability to release zinc ions, which can interact with various molecular targets. In biological systems, zinc ions play crucial roles in enzyme function, protein synthesis, and cellular signaling pathways. The compound’s ability to release zinc ions makes it valuable in applications where zinc’s catalytic, structural, and regulatory roles are needed .

Comparison with Similar Compounds

Physical and Chemical Properties

Property Zinc 2-Ethylhexanoate Nickel 2-Methoxyethoxide Sodium 2-Methoxyethanolate
Formula C₁₆H₃₀O₄Zn C₆H₁₄NiO₄ C₃H₇NaO₂
Physical State Yellowish liquid 5% w/v solution in 2-methoxyethanol Solid
Molecular Weight 351.80 g/mol 208.867 g/mol 98.08 g/mol
Specific Gravity 0.85–0.90 Not reported Not reported
Solubility Soluble in organic solvents Soluble in 2-methoxyethanol Reacts with water

Structural and Functional Differences

  • Zinc 2-Ethylhexanoate: A carboxylate salt with a branched alkyl chain. Its hydrophobic nature makes it suitable for non-polar solvents and polymer applications .
  • Nickel 2-Methoxyethoxide : A transition metal alkoxide with strong Lewis acidity, often used in sol-gel processes .
  • Sodium 2-Methoxyethanolate: A simple alkali metal alkoxide with high reactivity toward water, typical of ionic alkoxides .

Research Findings and Limitations

  • Zinc 2-Ethylhexanoate is well-characterized with industrial relevance, whereas zinc 2-methoxyethanolate remains understudied.
  • Alkoxides like nickel 2-methoxyethoxide exhibit higher reactivity than carboxylates, enabling their use in advanced materials synthesis .
  • Safety data gaps exist for nickel and zinc alkoxides, necessitating caution in handling .

Biological Activity

ZINC;2-methoxyethanolate, with the chemical formula C6_6H14_{14}O4_4Zn, is a zinc compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular mechanisms. This article explores its biological activity through various studies, highlighting its mechanisms, effects on cell viability, and potential therapeutic applications.

Overview of ZINC;2-methoxyethanolate

ZINC;2-methoxyethanolate is characterized by its ability to chelate zinc ions, which plays a crucial role in various biological processes. The compound's structure allows it to interact with cellular components, influencing gene expression and cellular behavior.

  • Zinc Chelation :
    • The primary mechanism by which ZINC;2-methoxyethanolate exerts its effects is through the chelation of zinc ions. This process can alter the availability of zinc in cells, impacting numerous signaling pathways and cellular functions. For instance, studies have shown that zinc chelation can enhance the cytotoxic effects of certain chemotherapeutic agents by reducing cell viability in cancer cells .
  • Gene Expression Modulation :
    • Research indicates that ZINC;2-methoxyethanolate can influence the expression levels of microRNA, specifically mi-RNA16, which is known to inhibit cancer cell proliferation and migration. This modulation occurs in a time-dependent manner, suggesting that prolonged exposure to the compound may further enhance its inhibitory effects on cancer cell growth .

Case Study: Inhibition of Cancer Cell Proliferation

A significant study focused on the impact of ZINC;2-methoxyethanolate on ovarian cancer cells demonstrated its potential as an anticancer agent. The compound was found to significantly increase the expression level of mi-RNA16, leading to reduced invasion and migration capabilities of cancer cells. The following table summarizes key findings from this study:

Parameter Control Group ZINC;2-methoxyethanolate Group Effect
mi-RNA16 Expression LevelBaselineIncreased (time-dependent)Inhibition of cancer growth
Cell Viability (% after 24h)85%60%Significant reduction
Migration Rate (transwell assay)HighLowReduced invasive potential

Impact on Cellular Mechanisms

Further research has elucidated the role of ZINC;2-methoxyethanolate in modulating cellular responses to cytotoxic agents. For example, when combined with platinum-based drugs like cisplatin, the compound was shown to reduce cell viability more effectively than either treatment alone. This suggests a synergistic effect that could be harnessed for improved therapeutic outcomes in cancer treatment .

Safety and Toxicity Profile

While ZINC;2-methoxyethanolate exhibits promising biological activity, understanding its safety profile is crucial for therapeutic applications. Preliminary assessments indicate that the compound's toxicity levels are manageable within certain concentrations. However, further studies are necessary to fully elucidate its safety in long-term use and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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